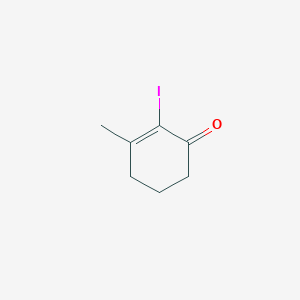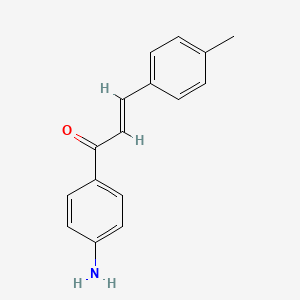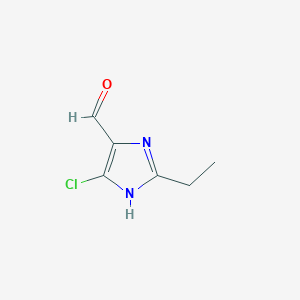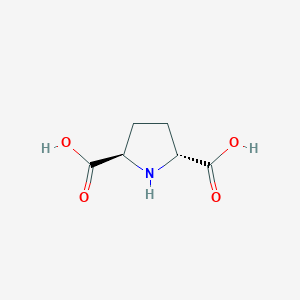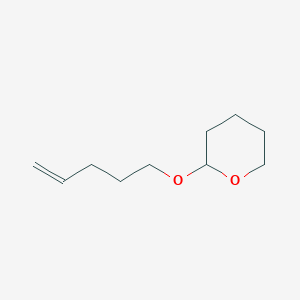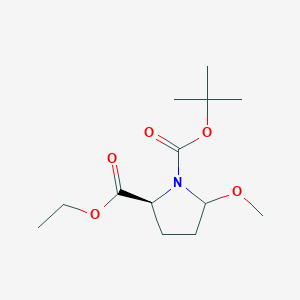
(2S)-1-tert-Butyl 2-ethyl 5-methoxypyrrolidine-1,2-dicarboxylate
Descripción general
Descripción
(2S)-1-tert-Butyl 2-ethyl 5-methoxypyrrolidine-1,2-dicarboxylate, also known as 2-ethyl-5-methoxypyrrolidine-1,2-dicarboxylate or 2-ethyl-5-methoxypyrrolidine-1,2-dicarboxylic acid, is an organic compound with a molecular formula of C11H19NO4. It is a colorless solid that is insoluble in water and soluble in organic solvents. It is a versatile chemical compound with a wide range of applications in the fields of organic synthesis, pharmaceuticals, and biochemistry.
Mecanismo De Acción
The mechanism of action of (2S)-1-tert-Butyl 2-ethyl 5-methoxypyrrolidine-1,2-dicarboxylatethoxypyrrolidine-1,2-dicarboxylate is not fully understood. However, it is believed to act as a proton donor, donating protons to the reactants in the reaction. This allows the reactants to form a new bond and form the desired product.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (2S)-1-tert-Butyl 2-ethyl 5-methoxypyrrolidine-1,2-dicarboxylatethoxypyrrolidine-1,2-dicarboxylate are not well understood. However, it is believed to have some biological activity, as it has been shown to inhibit the growth of certain bacteria in laboratory studies. It is also believed to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2S)-1-tert-Butyl 2-ethyl 5-methoxypyrrolidine-1,2-dicarboxylatethoxypyrrolidine-1,2-dicarboxylate in laboratory experiments include its low cost, low toxicity, and ease of use. It is also a versatile compound, which makes it useful in a wide range of scientific research applications.
The main limitation of using (2S)-1-tert-Butyl 2-ethyl 5-methoxypyrrolidine-1,2-dicarboxylatethoxypyrrolidine-1,2-dicarboxylate in laboratory experiments is that its mechanism of action is not fully understood. This can make it difficult to predict the results of experiments using this compound.
Direcciones Futuras
Future research on (2S)-1-tert-Butyl 2-ethyl 5-methoxypyrrolidine-1,2-dicarboxylatethoxypyrrolidine-1,2-dicarboxylate should focus on further understanding its mechanism of action and its biochemical and physiological effects. Research should also focus on exploring its potential applications in the fields of organic synthesis, pharmaceuticals, and biochemistry. In addition, further research should be conducted on the synthesis and purification of the compound, as well as its potential toxicity and safety. Finally, further research should be conducted on the potential uses of the compound in the development of new drugs and other compounds.
Aplicaciones Científicas De Investigación
(2S)-1-tert-Butyl 2-ethyl 5-methoxypyrrolidine-1,2-dicarboxylatethoxypyrrolidine-1,2-dicarboxylate is used in a wide range of scientific research applications, including organic synthesis, pharmaceuticals, and biochemistry. It is used as a building block in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. It is also used in the synthesis of polymers and other materials. In addition, it is used as a catalyst in the synthesis of various organic compounds.
Propiedades
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2S)-5-methoxypyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-6-18-11(15)9-7-8-10(17-5)14(9)12(16)19-13(2,3)4/h9-10H,6-8H2,1-5H3/t9-,10?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXVFLKZKFYVFC-RGURZIINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(N1C(=O)OC(C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC(N1C(=O)OC(C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440091 | |
| Record name | Boc-5-methoxy-L-proline ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-tert-Butyl 2-ethyl 5-methoxypyrrolidine-1,2-dicarboxylate | |
CAS RN |
194594-24-6 | |
| Record name | 1-(1,1-Dimethylethyl) 2-ethyl (2S)-5-methoxy-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194594-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-5-methoxy-L-proline ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30440091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Ethylamino)methyl]phenol](/img/structure/B1313040.png)

![7-Fluoro-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1313043.png)

![1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1313051.png)
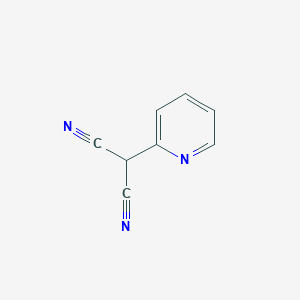
![2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1313054.png)

